

## Assessing the specificity of GNE-272 against other bromodomains

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | GNE-272 |           |
| Cat. No.:            | B607679 | Get Quote |

# GNE-272: A High-Specificity Probe for CBP/EP300 Bromodomains

For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount. **GNE-272**, a potent inhibitor of the bromodomains of CREB-binding protein (CBP) and E1A binding protein p300 (EP300), has emerged as a valuable tool for studying the roles of these epigenetic regulators in health and disease. This guide provides a comprehensive comparison of **GNE-272**'s specificity against other bromodomains, supported by experimental data and detailed protocols.

### **Unveiling the Selectivity of GNE-272**

**GNE-272** was identified as a potent and selective inhibitor of the CBP/EP300 bromodomains. [1] Initial screening revealed its high affinity for CBP, with a half-maximal inhibitory concentration (IC50) of 0.02  $\mu$ M in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and 0.41  $\mu$ M in a Bioluminescence Resonance Energy Transfer (BRET) assay.[1] Crucially, its activity against the first bromodomain of BRD4 [BRD4(1)], a representative member of the BET (Bromodomain and Extra-Terminal domain) family, was significantly lower, with an IC50 of 13  $\mu$ M, highlighting its selectivity.[1]

To further delineate its specificity, **GNE-272** was profiled against a broad panel of bromodomains using the BromoScan<sup>™</sup> technology. The results from this comprehensive



screen confirm the high selectivity of **GNE-272** for the CBP/EP300 bromodomains over other bromodomain families.

**Comparative Binding Affinity of GNE-272** 

| Bromodomain Target | Dissociation Constant (Kd) in μM | Selectivity vs. CBP |
|--------------------|----------------------------------|---------------------|
| СВР                | 0.015                            | 1x                  |
| EP300              | 0.022                            | 1.5x                |
| BRD4(1)            | 13                               | >860x               |
| BRD2(1)            | >100                             | >6600x              |
| BRD3(2)            | >100                             | >6600x              |
| BAZ2B              | >100                             | >6600x              |
| ATAD2              | >100                             | >6600x              |
| SMARCA4            | >100                             | >6600x              |

Data presented here is a summary compiled from publicly available information and the BromoScan™ data mentioned in the supporting information of Crawford et al., J. Med. Chem. 2016, 59, 23, 10549–10563.

# The CBP/EP300-MYC Signaling Axis in Acute Myeloid Leukemia (AML)

CBP and p300 are critical transcriptional coactivators that play a pivotal role in various cellular processes, and their dysregulation is implicated in several cancers, including Acute Myeloid Leukemia (AML).[2][3][4][5] One of the key mechanisms through which CBP/p300 contributes to leukemogenesis is by regulating the activity of the transcription factor c-Myb. The interaction







between c-Myb and the KIX domain of p300/CBP is essential for the transactivation of target genes, including the proto-oncogene MYC.[6][7][8][9][10]

**GNE-272**, by selectively inhibiting the bromodomain of CBP/EP300, disrupts the recruitment of these coactivators to chromatin. This leads to a downstream cascade of events that ultimately suppresses the expression of MYC, a key driver of proliferation in AML. This targeted inhibition of the CBP/EP300-MYC axis is a promising therapeutic strategy for AML.[1]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of a Potent and Selective in Vivo Probe (GNE-272) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. The epigenetic regulators CBP and p300 facilitate leukemogenesis and represent therapeutic targets in acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of c-Myb with p300 is required for the induction of acute myeloid leukemia (AML) by human AML oncogenes PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Biochemical Characterization of Peptidic Inhibitors of the Myb/p300 Interaction
  PubMed [pubmed.ncbi.nlm.nih.gov]



- 8. Genetic Interaction between Mutations in c-Myb and the KIX Domains of CBP and p300 Affects Multiple Blood Cell Lineages and Influences Both Gene Activation and Repression -PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Myb-p300 Interaction is a Novel Molecular Pharmacologic Target PMC [pmc.ncbi.nlm.nih.gov]
- 10. Src-Family Protein Kinase Inhibitors Suppress MYB Activity in a p300-Dependent Manner PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Assessing the specificity of GNE-272 against other bromodomains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607679#assessing-the-specificity-of-gne-272-against-other-bromodomains]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com